amine hydrochloride CAS No. 1158544-11-6](/img/structure/B2512339.png)
[(4-Methylphenyl)methyl](propyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylphenyl)methylamine hydrochloride is a chemical compound used in scientific research . Its applications range from drug synthesis to organic chemistry investigations. It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular formula of (4-Methylphenyl)methylamine hydrochloride is C11H18ClN . The SMILES string representation is NC(CC)C(C=C1)=CC=C1C.Cl , which provides a way to represent the structure of the molecule in text format.
Physical And Chemical Properties Analysis
(4-Methylphenyl)methylamine hydrochloride is a solid . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.
Scientific Research Applications
Scientific research on “(4-Methylphenyl)methylamine hydrochloride” and its applications spans various fields, including pharmacology, environmental science, and chemical analysis. This compound, like many others with complex molecular structures, is studied for its interactions, effects, and potential uses across different scientific domains. Below, we explore several research areas related to similar compounds, focusing on their applications and excluding information on drug use, dosages, and side effects as per the requirements.
Pharmacological Research and Potential Therapeutic Uses
A significant area of application for complex chemical compounds involves pharmacological research and the exploration of therapeutic potentials. For instance, FTY720 (2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride) has been extensively studied for its immunosuppressive effects and potential in cancer therapy. FTY720 exhibits anti-multiple sclerosis and immunosuppressive effects by activating sphingosine-1-phosphate receptors (S1PRs), demonstrating the compound's capacity for diverse therapeutic applications beyond its primary use (Zhang et al., 2013).
Environmental and Toxicological Studies
Compounds with structures similar to “(4-Methylphenyl)methylamine hydrochloride” are also the focus of environmental and toxicological studies. For example, research on the occurrence, fate, and toxicity of chemical warfare agent degradation products emphasizes the environmental impact and health implications of such compounds. These studies contribute to understanding the environmental persistence and potential health risks associated with exposure to complex chemical agents (Munro et al., 1999).
Analytical Chemistry and Detection Methods
In analytical chemistry, the development of methods for detecting and quantifying chemical compounds in various matrices is crucial. Research on the analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuff, and beverages illustrates the importance of sensitive, selective analytical techniques for assessing exposure to harmful compounds and understanding their biological effects. Such studies are essential for food safety, public health, and environmental monitoring (Teunissen et al., 2010).
Safety and Hazards
The safety information available indicates that (4-Methylphenyl)methylamine hydrochloride is classified under GHS07. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H412 (Harmful to aquatic life with long-lasting effects) . The precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-8-12-9-11-6-4-10(2)5-7-11;/h4-7,12H,3,8-9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCQEMAHGDFVCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(4-Methylphenyl)methyl](propyl)amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

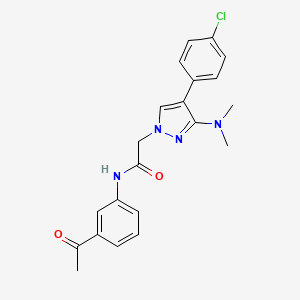
![2-(azepan-1-yl)-N-[cyano(oxolan-3-yl)methyl]propanamide](/img/structure/B2512258.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2512261.png)
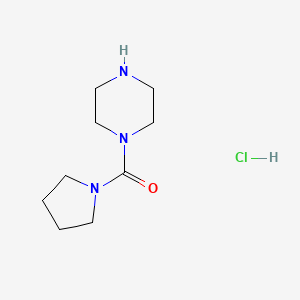
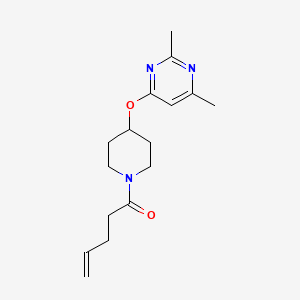
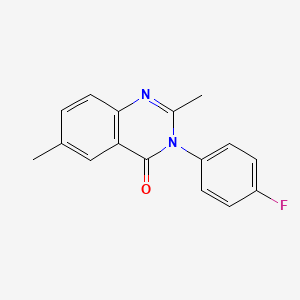

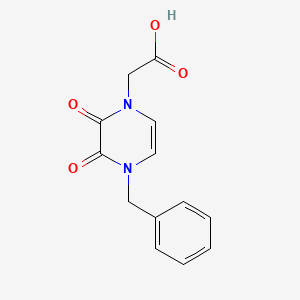
![N-cyclohexyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2512272.png)
![4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2512274.png)
![Methyl 4-[[2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2512276.png)
![N-cyclohexyl-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2512278.png)
![7-(4-Methoxyphenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2512279.png)